N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-9(2)13(15)14-7-11-6-10(8-17-11)12-4-3-5-16-12/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBSQXJXBGBVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=CS1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene rings, followed by their functionalization and subsequent coupling.
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Formation of Furan and Thiophene Rings: : The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
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Functionalization and Coupling: : The functionalization of the furan and thiophene rings can be achieved through various substitution reactions. The final coupling step involves the reaction of the functionalized rings with 2-methylpropanamide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Functionalized derivatives with various substituents on the furan and thiophene rings.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Structural Comparison
The target compound’s uniqueness lies in its thiophene-furan hybrid scaffold , which distinguishes it from other amide derivatives. Key structural comparisons with similar compounds include:
Table 1: Structural Features of Selected Amide Derivatives
Key Observations :
- The furan-thiophene hybrid in the target compound may enhance π-π stacking interactions in biological targets compared to non-heterocyclic analogs (e.g., biphenyl derivatives in ).
Implications for the Target Compound :
- The absence of a sulfonamide group (common in active analogs like compound 28 ) may reduce solubility but improve membrane permeability.
Physicochemical Properties :
- The furan-thiophene system may reduce metabolic stability compared to saturated aliphatic chains (e.g., compound 19 in ).
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research data.
- Molecular Formula : C12H13NO3S
- Molecular Weight : 283.4 g/mol
- CAS Number : 2379995-09-0
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its potential as an antibacterial agent and its effects on enzymatic activities.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, amide and sulfonamide derivatives have shown efficacy against antibiotic-resistant bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
A notable study evaluated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. The findings suggest that structural modifications can enhance inhibitory potency, with some derivatives achieving IC50 values in the low micromolar range . The molecular docking studies indicated that these compounds could effectively bind to the active sites of tyrosinase, leading to decreased enzyme activity and melanin synthesis .
Study 1: Antimicrobial Efficacy
A study focused on the synthesis of various furan and thiophene derivatives reported that certain compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The results highlighted the potential of these compounds as leads for developing new antibiotics .
Study 2: Tyrosinase Inhibition
In another investigation, derivatives similar to this compound were tested for their ability to inhibit tyrosinase. Compound 8 from this series demonstrated an IC50 of 0.0433 µM for monophenolase activity, significantly outperforming standard inhibitors like kojic acid . The study concluded that such compounds could be promising candidates for antipigmentation treatments.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antibacterial | N/A | Inhibition of cell wall synthesis |
| Compound 8 (related structure) | Tyrosinase Inhibitor | 0.0433 | Binding to active site of tyrosinase |
| Kojic Acid | Tyrosinase Inhibitor | 19.97 | Competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
